Solid-State Fluorescence from cis-Stereochemistry
The cis-stilbene core is a critical structural element for achieving high solid-state fluorescence quantum yields. A study on boron-containing π-extended cis-stilbenes, synthesized via alkynylboration, demonstrated that this specific cis-alkenyl boronate scaffold enables fluorescence with high quantum yields (Φ_F) in the solid state [1]. This performance starkly contrasts with unmodified trans-stilbene derivatives, which typically exhibit weak fluorescence in the solid state due to aggregation-caused quenching (ACQ).
| Evidence Dimension | Solid-State Fluorescence Quantum Yield (Φ_F) |
|---|---|
| Target Compound Data | High solid-state quantum yields and aggregation-induced emission enhancement (AIEE) [1] |
| Comparator Or Baseline | Unmodified trans-stilbene derivatives |
| Quantified Difference | Qualitative improvement: from 'weak fluorescence' (ACQ) to 'high quantum yield' (AIEE) |
| Conditions | π-Extended cis-stilbene derivatives in solid state |
Why This Matters
Procuring the cis-stereoisomer is essential for developing advanced solid-state emissive materials, a property that cannot be replicated by the more common trans-isomer.
- [1] Nogami, M., Hirano, K., Morimoto, K., Tanioka, M., Miyamoto, K., Muranaka, A., & Uchiyama, M. (2019). Alkynylboration Reaction Leading to Boron-Containing π-Extended cis-Stilbenes as a Highly Tunable Fluorophore. Organic Letters, 21(9), 3392-3395. View Source
